![molecular formula C18H15N3 B5588173 1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)
1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazoloquinoline derivatives involves multiple steps starting from key intermediates such as nitrophenyl compounds or ethoxalyloxamidrazonate derivatives. These intermediates undergo cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation to yield the target triazoloquinoline compounds. For example, 1,2,4-triazolo[1,5-a]quinoxaline derivatives have been prepared from ethyl N 1 (2-nitrophenyl)-N 3 -ethoxalyloxamidrazonate, leading to the key intermediate diethyl 1-(2-nitrophenyl)-1,2,4-triazole-3,5-dicarboxylate, which is further processed to obtain the title compound (Catarzi et al., 1992).
Molecular Structure Analysis
The molecular structure of triazoloquinoline derivatives showcases a near-planar triazoloquinoline moiety, with large dihedral angles between the triazoloquinoline system and the phenyl ring, indicating a significant structural distinction that can influence their binding to biological receptors. Crystallographic studies have detailed the spatial arrangement and bonding interactions within such compounds, providing insights into their potential interaction mechanisms with biological targets (Nogueira et al., 2017).
Chemical Reactions and Properties
Triazoloquinoline derivatives participate in various chemical reactions that enable the introduction of different substituents, affecting their biological activity and selectivity. For instance, the introduction of acyl or carbamoyl groups or modifications on the phenyl ring, such as methoxy substitutions, has been explored to synthesize derivatives with enhanced binding affinity towards specific adenosine receptors, demonstrating the versatility of triazoloquinoline scaffolds for medicinal chemistry applications (Catarzi et al., 2005).
properties
IUPAC Name |
1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-2-13-7-9-15(10-8-13)18-20-19-17-12-11-14-5-3-4-6-16(14)21(17)18/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHFNCRQENEVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.